![molecular formula C10H11N3O2 B13287022 Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate](/img/structure/B13287022.png)
Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate
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Overview
Description
Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a methyl ester group and an amino group linked to a but-2-yn-1-yl chain. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with but-2-yn-1-amine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of automated reactors and purification systems is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring can interact with enzymes and receptors, modulating their activity. The but-2-yn-1-yl group may enhance the compound’s binding affinity and specificity towards certain targets. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Methyl 3-amino-6-bromopyrazine-2-carboxylate: Similar structure with a bromine substituent.
Methyl 1-hydroxyindole-3-carboxylate: Contains an indole ring instead of a pyrazine ring.
Imidazole derivatives: Share similar heterocyclic structures and biological activities
Uniqueness: Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate is a heterocyclic compound notable for its unique structural features, including a pyrazine ring substituted with a methyl ester and an amino group attached to a but-2-yne chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
Molecular Formula: C₉H₉N₃O₂
Molecular Weight: 191.19 g/mol
CAS Number: 1539065-43-4
The structural uniqueness of this compound may influence its biological activity and reactivity compared to other pyrazine derivatives. The compound's specific substitution pattern is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazine derivatives, including this compound. In vitro evaluations have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (μg/mL) | Target Pathogen |
---|---|---|
Methyl 6-[(but-2-YN-1-YL)amino]pyrazine | TBD | TBD |
Pyrazole derivative 7b | 0.22 | Staphylococcus aureus |
Pyrazole derivative 10 | TBD | Escherichia coli |
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Similar pyrazine derivatives have been reported to inhibit cancer cell proliferation in various assays, indicating potential pathways for therapeutic applications. The mechanism of action may involve the inhibition of key enzymes involved in cancer cell metabolism or signaling pathways.
Anti-inflammatory Properties
The compound's structure suggests possible anti-inflammatory activity, which is common among many pyrazine derivatives. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazine derivatives:
- Antimicrobial Study : A recent publication evaluated the antimicrobial efficacy of various pyrazole derivatives, noting that compounds with structural similarities to methyl 6-[(but-2-YN-1-YL)amino]pyrazine exhibited strong activity against biofilm formation in Staphylococcus species .
- Synergistic Effects : Research indicated that certain pyrazine derivatives could enhance the efficacy of traditional antibiotics like Ciprofloxacin when used in combination therapy, suggesting a potential for developing new treatment regimens .
- Toxicity Assessment : Hemolytic activity tests showed low toxicity levels for several derivatives, with lysis percentages ranging from 3.23% to 15.22%, which is significantly lower than that of standard toxic agents .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 6-(but-2-ynylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-4-5-12-9-7-11-6-8(13-9)10(14)15-2/h6-7H,5H2,1-2H3,(H,12,13) |
InChI Key |
BWDWPXFTXBJWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC(=CN=C1)C(=O)OC |
Origin of Product |
United States |
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